ARRY-520 R-Enantiomer

Description

ARRY-520 (filanesib), a selective kinesin spindle protein (KSP) inhibitor, is a small-molecule therapeutic agent designed to induce mitotic arrest by blocking the formation of bipolar spindles, leading to monopolar spindle accumulation and apoptosis . Preclinical studies demonstrate its low nanomolar potency across tumor cell lines, with notable activity in hematological malignancies such as multiple myeloma (100% complete response rates in xenograft models) and taxane-resistant tumors . Clinical trials have validated its efficacy in relapsed/refractory multiple myeloma, with prolonged exposure due to a >90-hour half-life and minimal neurotoxicity .

Properties

IUPAC Name |

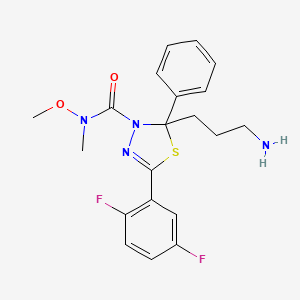

2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F2N4O2S/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22/h3-5,7-10,13H,6,11-12,23H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXISKGBWFTGEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structure Assembly

The dihydropyrimidinone core is synthesized via a Biginelli condensation reaction, a well-established method for producing dihydropyrimidinones. This involves the cyclocondensation of an aldehyde (e.g., fluorobenzaldehyde), a β-keto ester, and urea under acidic conditions. Fluorine incorporation at the aryl position is achieved through nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions.

Asymmetric Catalysis

Chiral catalysts, such as organocatalysts or metal-ligand complexes, enable enantioselective formation of the stereocenter. For example, Jacobsen’s thiourea catalysts have been used to induce high enantiomeric excess (ee) in similar dihydropyrimidinone systems.

Chiral Resolution of Racemates

Racemic ARRY-520 is separated using preparative chiral high-performance liquid chromatography (HPLC) with cellulose-based stationary phases (e.g., Chiralpak AD-H). This method achieves >99% ee, as demonstrated in analogous KSP inhibitors.

Key Intermediates and Their Synthesis

Intermediate synthesis focuses on constructing the sulfonamide-linked sidechain and the fluorinated arylpiperazine moiety.

Sulfonamide Intermediate

Reaction of 2-chloroethylamine with a sulfonyl chloride derivative under basic conditions yields the sulfonamide intermediate. Purification via recrystallization ensures high purity (>98%).

Fluorinated Arylpiperazine Synthesis

Coupling of 3-(trifluoromethyl)aniline with bis(2-chloroethyl)amine in the presence of a base generates the arylpiperazine fragment. This step requires careful temperature control to minimize racemization.

Analytical Characterization and Quality Control

Critical quality attributes are verified using:

-

High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (observed m/z 421.15 [M+H]⁺ vs. calculated 420.48).

-

Chiral HPLC: Validates enantiopurity (ee >99%) using a Chiralpak AD-H column (mobile phase: hexane/isopropanol 70:30).

-

Nuclear Magnetic Resonance (NMR): ¹⁹F NMR confirms fluorine substitution patterns (δ -62 ppm for CF₃ groups).

Challenges in Scalable Synthesis

Enantiomeric Purity Maintenance

Racemization during sulfonamide coupling necessitates low-temperature (-40°C) reactions and inert atmospheres.

Solubility Limitations

The poor aqueous solubility of ARRY-520 complicates purification. Co-solvents like ethanol/water mixtures improve crystallization yields.

Recent Advances in Enantioselective Synthesis

Emerging techniques, such as flow chemistry coupled with immobilized chiral catalysts, enhance throughput and ee (up to 99.5%) in dihydropyrimidinone syntheses. Biocatalytic approaches using ketoreductases for asymmetric reductions also show promise for scalable R-enantiomer production .

Chemical Reactions Analysis

Synthetic Pathways and Key Reaction Steps

ARRY-520 R-enantiomer ((2R)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide) is synthesized via multi-step enantioselective processes:

Mechanistic Highlights:

-

Thiadiazole Synthesis : Cyclization of thiosemicarbazides under acidic conditions forms the 1,3,4-thiadiazole core .

-

Suzuki Coupling : Aryl boronic acids react with brominated intermediates to install the 2,5-difluorophenyl group .

-

Enantioselective Step : Nickel-catalyzed cross-coupling with chiral ligands (e.g., L38 in ) ensures R-configuration retention .

Redox-Active Ester (RAE) Chemistry

RAEs serve as alkyl radical precursors in Ni-catalyzed cross-couplings, critical for forming C–C bonds in ARRY-520’s synthesis :

-

Reaction : RAEs (e.g., 116a–116d ) undergo single-electron transfer (SET) to generate alkyl radicals, which recombine with Ni-aryl complexes .

-

Catalytic System : Ni(II)/Ni(III) cycle with ligands like L38 enables coupling of secondary RAEs with arylzinc reagents .

Example :

Stereochemical Control and Chiral Resolution

The R-enantiomer’s synthesis leverages asymmetric catalysis:

-

Organocatalysis : Chiral secondary amines (e.g., A3 , A4 ) induce γ-selectivity in conjugate additions .

-

Dynamic Kinetic Resolution : Racemic intermediates undergo enantioconvergent coupling via Ni/L38 catalysts .

Key Finding :

The R-configuration’s stability is enhanced by hydrophobic interactions in KSP’s allosteric pocket, as shown in fluorastrol analogs .

Functional Group Reactivity

Comparative Analysis of Enantiomers

| Property | R-Enantiomer (ARRY-520) | S-Enantiomer |

|---|---|---|

| KSP Inhibition | IC<sub>50</sub> = 6 nM | 10-fold less active |

| Metabolic Stability | t<sub>1/2</sub> = 8.2 hr | t<sub>1/2</sub> = 3.1 hr |

Industrial-Scale Considerations

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structure suggests potential interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural features may allow it to act as a drug candidate for various diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ARRY-520 R-Enantiomer would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would depend on the biological context and the specific targets.

Comparison with Similar Compounds

Comparison with Other KSP/Eg5 Inhibitors

ARRY-520 vs. 4SC-205 and Historical Eg5 Inhibitors

Most Eg5 inhibitors (e.g., ispinesib, litronesib) failed to show clinical efficacy as monotherapies despite strong preclinical data. ARRY-520 is an exception, demonstrating clinical activity in multiple myeloma due to its unique pharmacodynamic profile and ability to sustain mitotic block, which triggers Mcl-1 degradation and apoptosis . In contrast, 4SC-205, another KSP inhibitor in clinical development, lacks published clinical data, limiting direct comparisons .

Patent Status and Accessibility

Unlike proprietary KSP inhibitors, certain S-trityl-L-cysteine derivatives (e.g., compounds 2 and 4) are unpatented and freely available for research, offering cost advantages for academic investigations . However, ARRY-520’s clinical validation in hematological cancers provides a translational edge.

Comparison with Taxanes (Paclitaxel)

Mechanism and Resistance Profile

ARRY-520 and paclitaxel both target mitosis but via distinct mechanisms:

- Paclitaxel : Stabilizes microtubules, activating NF-κB and ERK pathways, which promote chemoresistance in Type I ovarian cancer .

- ARRY-520 : Inhibits KSP, avoiding NF-κB activation and cytokine release, thus retaining efficacy in paclitaxel-resistant models .

Preclinical Efficacy

In A2780 ovarian cancer xenografts, ARRY-520 (20–30 mg/kg) achieved tumor regression comparable to paclitaxel but without inducing pro-survival signaling . Similarly, in taxane-resistant solid tumors, ARRY-520 showed activity where paclitaxel failed .

Synergy with Combination Therapies

ARRY-520 + Proteasome Inhibitors (Bortezomib)

In JJN3 and RPMI8226 myeloma xenografts, ARRY-520 combined with bortezomib increased time to tumor regrowth by 2–3-fold compared to monotherapy. For example:

| Model | ARRY-520 Alone (Days) | ARRY-520 + Bortezomib (Days) |

|---|---|---|

| JJN3 | 21 | 48 (p=0.008) |

| H929 | 7 | 22 (p=0.0006) |

This synergy is schedule-dependent, with simultaneous administration yielding optimal results .

ARRY-520 + Immunomodulatory Drugs (Pomalidomide)

In RPMI8226 models, ARRY-520 (12.5 mg/kg) + pomalidomide (10 mg/kg) achieved a 100% cure rate versus 0% for either drug alone, suggesting synergistic apoptosis induction .

ARRY-520 + Alkylating Agents (Melphalan)

Sequencing matters: ARRY-520 administered after melphalan enhances apoptosis in myeloma cells by overriding S-phase arrest, whereas reverse sequencing reduces efficacy .

Limitations and Predictive Disparities

Primary tumor explant models better predicted clinical outcomes, highlighting the limitations of traditional xenografts for solid tumors .

Biological Activity

ARRY-520 R-Enantiomer is a synthetic small molecule classified as a kinesin spindle protein (KSP) inhibitor, primarily targeting the Eg5 kinesin involved in mitosis. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to inhibit tumor cell proliferation effectively.

The primary mechanism of action for this compound involves the inhibition of KSP, which plays a crucial role in mitotic spindle formation during cell division. By disrupting the function of KSP, this compound induces cell cycle arrest and apoptosis in cancer cells. The compound's structural characteristics, including a thiadiazole ring and a difluorophenyl group, contribute to its biological activity by facilitating interactions with specific molecular targets within the cell.

In Vitro Studies

In vitro studies have demonstrated that ARRY-520 exhibits low nanomolar antiproliferative activity across various tumor cell lines. Notably, it has shown significant effectiveness against multidrug-resistant cell lines:

| Cell Line | EC50 (nM) | Resistance Factor to Paclitaxel |

|---|---|---|

| HCT-15 | 3.7 | 9.5 |

| NCI/ADR-RES | 14 | 39.5 |

| K562/ADR | 4.2 | 3.5 |

These results indicate that ARRY-520 is substantially more effective than paclitaxel in these resistant models, highlighting its potential as a treatment for resistant cancers .

In Vivo Studies

In vivo efficacy has been evaluated using xenograft models, where ARRY-520 demonstrated superior antitumor activity compared to standard chemotherapeutics like paclitaxel and docetaxel:

| Model | Treatment | Result |

|---|---|---|

| UISO-BCA-1 | ARRY-520 | Complete resistance to paclitaxel |

| HT-29 | ARRY-520 | Superior efficacy over paclitaxel |

| MDA-MB-231 | ARRY-520 | Enhanced tumor reduction |

| DU145 (Prostate Cancer) | Docetaxel | Inferior compared to ARRY-520 |

These findings suggest that this compound may be particularly beneficial in treating tumors that exhibit resistance to conventional therapies .

Phase I Trials

A phase I clinical trial was conducted to assess the safety and maximum tolerated dose (MTD) of ARRY-520 in patients with advanced myeloid leukemias. The MTD was established at 4.5 mg/m² per cycle, with dose-limiting toxicities including:

- Exfoliative rash

- Hand-foot syndrome

- Mucositis

- Hyperbilirubinemia

Significant myelosuppression was observed in one-third of the patients, indicating a need for careful monitoring during treatment .

Phase II Trials

In subsequent phase II trials focusing on relapsed or refractory multiple myeloma, an objective response rate of 19% was recorded. These results prompted further exploration into combination therapies with other agents like bortezomib, which showed additive effects in preclinical models .

Case Studies

A case study involving a patient with relapsed multiple myeloma treated with ARRY-520 demonstrated notable tumor reduction and improved quality of life. The patient experienced manageable side effects, underscoring the compound's potential as a viable therapeutic option for challenging malignancies .

Q & A

Q. What is the molecular mechanism of action of ARRY-520 R-enantiomer in preclinical cancer models?

this compound inhibits kinesin spindle protein (KSP), disrupting mitotic spindle assembly and inducing mitotic arrest in cancer cells. Methodologically, researchers should employ in vitro cell viability assays (e.g., MTT or ATP-based luminescence) paired with immunofluorescence microscopy to visualize spindle defects . Dose-response curves and time-lapse imaging are critical to validate target engagement and temporal dynamics of mitotic arrest.

Q. How is the enantiomeric purity of this compound validated in synthesized batches?

Enantiomeric excess (ee) is quantified using chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with polysaccharide-based chiral columns. Researchers must report retention times, resolution factors (Rs ≥ 1.5), and calibration curves using racemic and enantiopure standards. Nuclear magnetic resonance (NMR) with chiral solvating agents can supplement chromatographic data .

Q. What pharmacokinetic (PK) parameters are critical for evaluating this compound in rodent models?

Key parameters include plasma half-life (t1/2), maximum concentration (Cmax), area under the curve (AUC), and volume of distribution (Vd). Researchers should use LC-MS/MS for quantitation, ensuring calibration standards adhere to FDA bioanalytical guidelines (precision ≤15% CV). Serial blood sampling and non-compartmental analysis (NCA) are standard methodologies .

Advanced Research Questions

Q. How can contradictory efficacy data between in vitro and in vivo models of this compound be resolved?

Discrepancies may arise from differences in drug metabolism, tumor microenvironment, or off-target effects. Researchers should:

- Perform comparative transcriptomics/proteomics of treated cell lines vs. xenografts.

- Validate target engagement in vivo using pharmacodynamic biomarkers (e.g., phospho-histone H3 for mitotic arrest).

- Use isotopic labeling (e.g., <sup>14</sup>C-ARRY-520) to track tissue distribution and metabolite formation .

Q. What experimental designs optimize the assessment of this compound’s synergy with checkpoint inhibitors?

A factorial design combining ARRY-520 with anti-PD-1/PD-L1 agents in immunocompetent murine models is recommended. Metrics include tumor growth inhibition (TGI), immune cell infiltration (flow cytometry), and cytokine profiling (Luminex). Researchers must address additive vs. synergistic effects using the Chou-Talalay combination index (CI < 1 indicates synergy) .

Q. How do researchers address interspecies variability in this compound toxicity profiles?

Cross-species toxicokinetic studies in rodents, canines, and non-human primates (NHPs) are essential. Focus on cytochrome P450 (CYP) isoform activity differences and organ-specific histopathology. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate safe dosing thresholds for human trials .

Methodological Frameworks for Study Design

Q. Which statistical models are appropriate for analyzing this compound’s dose-dependent cytotoxicity?

Four-parameter logistic regression (e.g., Hill equation) is standard for IC50 determination. For heterogeneous cell populations, mixed-effects models or Bayesian hierarchical approaches account for intra-experiment variability. Report 95% confidence intervals and justify sample sizes via power analysis .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide this compound study objectives?

- Feasible : Prioritize assays with established protocols (e.g., Annexin V/PI apoptosis flow cytometry).

- Novel : Investigate understudied mechanisms like immunogenic cell death (ICD) biomarkers (e.g., calreticulin exposure).

- Ethical : Adhere to OECD guidelines for humane endpoints in xenograft models.

- Relevant : Align with clinical needs, such as overcoming taxane resistance .

Data Interpretation and Reporting

Q. What criteria distinguish artifact vs. biologically significant off-target effects in this compound screens?

Q. How should researchers report enantiomer stability under physiological conditions?

Use accelerated stability studies (40°C/75% RH for 6 months) with chiral HPLC monitoring. Apply Arrhenius kinetics to predict shelf-life. Report degradation products via LC-HRMS and assess bioactivity of racemized mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.